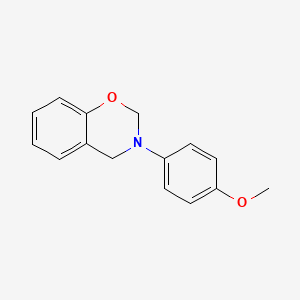
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound with a complex structure It consists of a benzene ring substituted with a chloro group and a trichloroethenyl group, along with a carboximidoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves multiple steps One common method starts with the chlorination of benzene to form chlorobenzeneThe final step involves the formation of the carboximidoyl chloride group, which can be achieved through the reaction of the intermediate compound with phosgene or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Safety measures are also critical due to the use of hazardous chemicals like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The trichloroethenyl group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Hydrolysis: The carboximidoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, and other nucleophiles are commonly used in substitution and addition reactions.
Catalysts: Lewis acids like aluminum chloride are used in Friedel-Crafts reactions.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carboximidoyl chloride group yields the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of a trichloroethenyl group.
Benzene, 1-chloro-4-nitro-: Contains a nitro group instead of the carboximidoyl chloride group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group.
Uniqueness
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both the trichloroethenyl and carboximidoyl chloride groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
54683-00-0 |
|---|---|
Fórmula molecular |
C9H4Cl5N |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-chloro-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H4Cl5N/c10-6-3-1-5(2-4-6)8(13)15-9(14)7(11)12/h1-4H |
Clave InChI |
FUWQZOIYAVUHKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=NC(=C(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


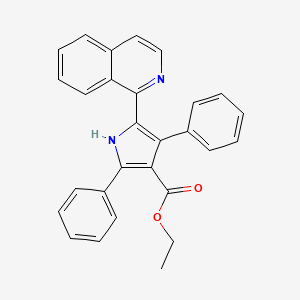
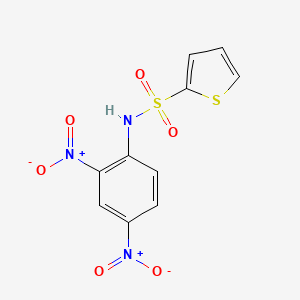
![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)

![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
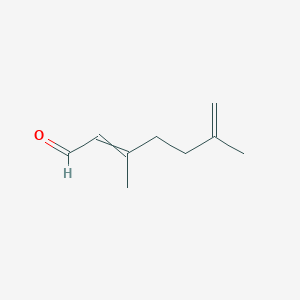

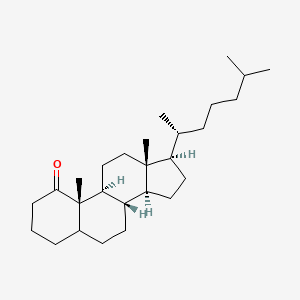

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
